molecular formula C21H23N5O2 B2808280 4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid CAS No. 2201350-93-6

4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid

Número de catálogo: B2808280
Número CAS: 2201350-93-6
Peso molecular: 377.448
Clave InChI: MOIFRRJHIVGARR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a piperazine moiety, which enhances its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid typically involves multi-step organic reactions

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the quinoline core.

    Pyridine Attachment: The pyridine group is then attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C21H23N5O2
  • Molecular Weight : 377.45 g/mol
  • IUPAC Name : 4-(((2-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)amino)quinoline-3-carboxylic acid

Anticancer Activity

Research indicates that compounds similar to 4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit specific kinases involved in cancer progression.

Case Study : A study published in Cancer Research demonstrated that quinoline derivatives could effectively inhibit the Bcr-Abl tyrosine kinase, which is crucial in chronic myeloid leukemia (CML) treatment. The compound's structure allows for effective binding to the ATP-binding site of the kinase, thus blocking its activity .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research has indicated that quinoline derivatives possess broad-spectrum antibacterial activity.

Research Findings : A study published in Journal of Medicinal Chemistry highlighted that modifications on the quinoline scaffold can enhance antimicrobial efficacy against resistant strains of bacteria. The presence of the piperazine moiety contributes to improved solubility and bioavailability, making it a candidate for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathway Example :

  • Formation of the quinoline core through cyclization.
  • Introduction of the piperazine and pyridine groups via nucleophilic substitution.
  • Final carboxylic acid functionalization.

Comparación Con Compuestos Similares

Similar Compounds

    Chloroquine: Another quinoline derivative used as an antimalarial drug.

    Imatinib: A tyrosine kinase inhibitor with a similar piperazine moiety.

Uniqueness

4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid is unique due to its combination of a quinoline core, piperazine ring, and pyridine group, which confer a broad spectrum of biological activities and potential therapeutic applications.

This compound’s versatility and potential make it a valuable subject for ongoing research in various scientific disciplines.

Actividad Biológica

4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H28N6O
  • Molecular Weight : 380.49 g/mol
  • CAS Number : 2201350-93-6

The compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways involved in cancer proliferation and inflammation. Notably, it has been studied as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is often upregulated in cancer cells.

Anticancer Properties

Recent studies have highlighted the dual role of quinoline derivatives, including our compound of interest, in exhibiting both cytotoxic and anti-inflammatory properties. For instance, a study evaluated various quinoline derivatives and found that they displayed selective antiproliferative effects across several cancer cell lines:

Cell Line IC50 (µM) Effect
SW4805.2Antiproliferative
HCT1164.8Antiproliferative
MCF73.9Antiproliferative
HeLa6.1Antiproliferative

These results indicate that the compound can significantly inhibit the growth of various cancer cells, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results demonstrated that the compound effectively reduced pro-inflammatory cytokines without exhibiting cytotoxic effects on macrophages:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha25085
IL-630090
IL-1β20070

This suggests that the compound may serve as a promising candidate for treating inflammatory diseases .

Case Studies

  • Study on Quinoline Derivatives : A comprehensive evaluation of ten quinoline derivatives, including our compound, revealed their potential in repurposing existing drugs for new therapeutic uses. The study emphasized the importance of structural modifications to enhance their biological activities .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in significant tumor size reduction in xenograft models, further supporting its potential as an anticancer agent .

Propiedades

IUPAC Name

4-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-9-11-26(12-10-25)20-15(5-4-8-22-20)13-24-19-16-6-2-3-7-18(16)23-14-17(19)21(27)28/h2-8,14H,9-13H2,1H3,(H,23,24)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIFRRJHIVGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC3=C(C=NC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201350-93-6
Record name 4-({[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}amino)quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.